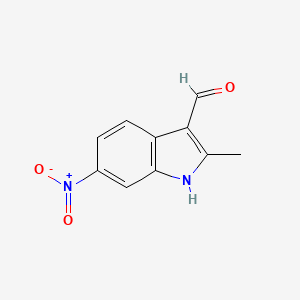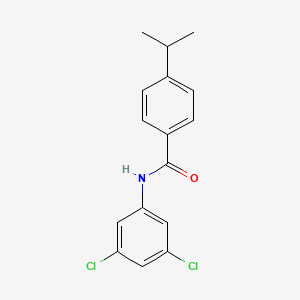
N-(3,5-dichlorophenyl)-4-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-4-isopropylbenzamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its pain-relieving and anti-inflammatory properties. Diclofenac is a member of the arylacetic acid group of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and naproxen.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic effects. It is used to treat a variety of conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used as a topical gel for the treatment of localized pain and inflammation. In addition, Diclofenac has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Diclofenac has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One advantage of Diclofenac is its well-established mechanism of action and its widespread use in clinical practice. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of new anti-inflammatory drugs. However, one limitation of Diclofenac is its potential for toxicity, particularly in the liver and kidneys. This can make it difficult to use in long-term studies or in studies that require high doses.
未来方向
There are a number of future directions for research on Diclofenac. One area of interest is the development of new formulations and delivery methods for Diclofenac, such as transdermal patches or sustained-release formulations. Another area of interest is the development of new drugs that target the same pathway as Diclofenac but with fewer side effects. Finally, there is a need for more research on the long-term effects of Diclofenac use, particularly with regard to its potential for liver and kidney toxicity.
合成方法
Diclofenac is synthesized by the reaction of 2-(2,6-dichloroanilino)phenylacetic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by recrystallization from a suitable solvent such as ethyl acetate.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-13(17)7-14(18)9-15/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXXCGSZBJHVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-propan-2-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)
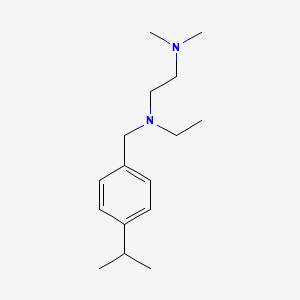
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
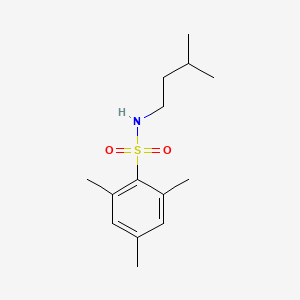
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
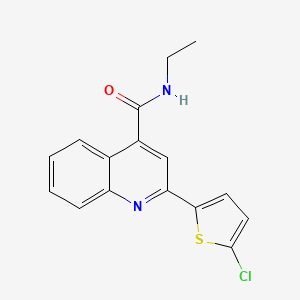

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)
![methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
